![molecular formula C16H19NO B2384768 (R)-3-Phenyl-2-(benzylamino)-1-propanol CAS No. 60046-47-1](/img/structure/B2384768.png)
(R)-3-Phenyl-2-(benzylamino)-1-propanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenyl-2-(benzylamino)-1-propanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. Another method includes the reductive amination of the corresponding aldehyde with benzylamine, followed by reduction of the imine intermediate. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Industrial Production Methods
On an industrial scale, the production of ®-3-Phenyl-2-(benzylamino)-1-propanol often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as hydrogenation under high pressure and temperature, and the use of chiral catalysts to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Phenyl-2-(benzylamino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Analgesic Properties
(R)-3-Phenyl-2-(benzylamino)-1-propanol is being investigated for its analgesic and anti-inflammatory properties. Research indicates that it may interact with neurotransmitter systems, particularly those related to pain perception and inflammation pathways. This potential makes it a candidate for developing new pain management therapies.
Synthesis of Drug Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antidepressants. Its structural characteristics allow for modifications that can lead to the development of drugs aimed at treating psychiatric disorders such as depression and anxiety .
Organic Chemistry Applications
Enantioselective Synthesis
In organic chemistry, this compound is utilized in the enantioselective synthesis of β-amino acid derivatives. These derivatives are crucial for pharmaceutical development and agrochemical applications.
Chiral Catalysis
The compound acts as a chiral catalyst in reactions such as the enantioselective addition of diethylzinc to aromatic aldehydes. This process is vital for producing optically active materials, which have broad applications in drug synthesis and material science.
Nanotechnology Applications
Nanostructure Development
Derivatives of this compound are explored for their potential in nanophotonics and plasmonics. These applications involve manipulating light-matter interactions at the nanoscale, which can lead to advancements in sensing technologies and communication systems.
Medicinal Chemistry Applications
Asymmetric Synthesis of N-Heterocycles
The compound is employed in the asymmetric synthesis of N-heterocycles, which are core components in many pharmaceutical agents. Techniques such as sulfinimine mediation using tert-butanesulfinamide facilitate this synthesis.
Interaction Studies
Research has focused on the interaction profiles of this compound with various receptors and enzymes, indicating its potential role in modulating neurotransmitter systems relevant to mood disorders.
Material Science Applications
Catalytic Processes
In material science, this compound is utilized as a chiral catalyst for heterogeneous catalysis. By employing chiral BINOL-functionalized nanoporous graphene oxides, researchers aim to optimize reaction conditions to enhance yield and enantioselectivity.
Case Study 1: Analgesic Development
A study investigating the analgesic effects of this compound demonstrated its ability to inhibit specific pathways involved in pain perception. The compound was tested in animal models, showing promising results that warrant further investigation into its efficacy and safety profiles.
Case Study 2: Antidepressant Synthesis
Research on the synthesis of antidepressants from this compound highlighted its role as an intermediate in producing compounds like fluoxetine. The study emphasized the importance of optimizing synthesis routes to improve yield and reduce costs associated with drug production.
Mechanism of Action
The mechanism of action
Properties
IUPAC Name |
(2R)-2-(benzylamino)-3-phenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDBXYWIPUULZ-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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